molecular formula C11H10S B8282638 2-Methyl-4-phenylthiophene

2-Methyl-4-phenylthiophene

Cat. No.: B8282638
M. Wt: 174.26 g/mol
InChI Key: BVZZYUSNOQMZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-phenylthiophene is a high-value aromatic thiophene derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . Its core structure, featuring a phenyl-substituted thiophene ring, makes it a privileged scaffold for developing novel compounds. The primary research application of this compound is as a key precursor in the synthesis of sophisticated diphosphine ligands . These ligands, which are crucial in homogeneous catalysis, can be constructed using this compound as a foundational unit, enabling the development of catalysts for asymmetric transformations . Furthermore, thiophene derivatives are extensively investigated for their diverse biological activities , which include potential antimicrobial, anti-inflammatory, and anticancer properties . As part of this important compound class, this compound provides a strategic intermediate for constructing novel molecules, such as phenylthiophene pyrimidinediamine derivatives, which are evaluated for their antibacterial efficacy and unique mechanisms of action, including bacterial membrane disruption . Handling Disclaimer: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All information provided is for informational purposes only. Researchers must handle this material with care, using appropriate personal protective equipment and adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

2-methyl-4-phenylthiophene

InChI

InChI=1S/C11H10S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

BVZZYUSNOQMZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Methyl 4 Phenylthiophene and Its Analogs

Classical and Established Synthetic Approaches to Phenylthiophenes

Gewald Reaction Derivatives and Modifications for Substituted Thiophenes

The Gewald reaction is a versatile and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or another active methylene (B1212753) nitrile) in the presence of elemental sulfur and a base, such as an amine. organic-chemistry.orgwikipedia.org This one-pot synthesis is highly efficient due to the availability of starting materials and the mild reaction conditions often employed. researchgate.netarkat-usa.org

The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

For the synthesis of 4-phenylthiophene analogs, substituted acetophenones are commonly used as the ketone component. This approach directly installs the phenyl group at the 4-position of the resulting thiophene (B33073) ring. The 2-amino and 3-carbonitrile (or ester) groups on the thiophene product serve as versatile handles for further functionalization, allowing for the synthesis of a wide array of derivatives. Modifications to the classical conditions, such as the use of microwave irradiation, have been shown to improve reaction times and yields. wikipedia.org

Table 1: Examples of Gewald Reaction for Synthesis of 4-Aryl-2-aminothiophene Precursors
Carbonyl CompoundActive Methylene CompoundBase/CatalystConditionsProductReference
4-FluoroacetophenoneEthyl cyanoacetateTiCl4, PyridineDCM, 0 °C to RT, 18hEthyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate nih.gov
4-BromoacetophenoneEthyl cyanoacetateTiCl4, PyridineDCM, 0 °C to RT, 18hEthyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate nih.gov
Acetophenone DerivativesMalononitrileAmmonium acetate (B1210297), then Et2NHStep 1: 60 °C, 7h; Step 2: THF, reflux2-Amino-4-phenylthiophene-3-carbonitrile derivatives researchgate.net

Cyclization Reactions of S-Containing Precursors

The formation of the thiophene ring can be achieved through the cyclization of suitably functionalized, sulfur-containing acyclic precursors. Two prominent named reactions in this category are the Paal-Knorr and Fiesselmann syntheses.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve the conversion of the carbonyl groups to thiocarbonyls, followed by enolization (or thioenolization) and subsequent intramolecular condensation and dehydration to yield the aromatic thiophene. wikipedia.orgquimicaorganica.org To synthesize 2-methyl-4-phenylthiophene via this route, the required precursor would be 1-phenylpentane-1,4-dione.

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the base-catalyzed condensation of α,β-acetylenic esters with esters of thioglycolic acid. nih.govwikipedia.org The reaction proceeds via conjugate addition of the thioglycolate to the alkyne, followed by an intramolecular Dieckmann-type cyclization to form the thiophene ring. wikipedia.org While this method typically yields hydroxy- and ester-substituted thiophenes, these functional groups can be removed or modified in subsequent steps to access a variety of substitution patterns.

Table 2: Overview of Classical Thiophene Cyclization Syntheses
Reaction NameKey ReactantsSulfur SourceTypical ProductReference
Paal-Knorr Synthesis1,4-Dicarbonyl compoundP₄S₁₀, Lawesson's reagentSubstituted thiophene wikipedia.orgorganic-chemistry.orgderpharmachemica.com
Fiesselmann Synthesisα,β-Acetylenic esterThioglycolic acid ester (external)3-Hydroxy-2-thiophenecarboxylic acid ester nih.govwikipedia.orgcore.ac.uk

Friedel-Crafts Acylation and Related Aromatic Substitutions on Thiophene Scaffolds

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The thiophene ring is highly activated towards electrophilic substitution, reacting much more readily than benzene (B151609). researchgate.net

However, this high reactivity is coupled with strong regioselectivity. Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the 2-position (α-position), as the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance involving the sulfur atom's lone pairs compared to attack at the 3-position (β-position). stackexchange.comechemi.com The intermediate from C2 attack can be described by three resonance structures, whereas the intermediate from C3 attack has only two. stackexchange.comechemi.com

This inherent regioselectivity presents a significant challenge for the direct synthesis of 2,4-disubstituted thiophenes like this compound. For instance, the Friedel-Crafts acylation of 2-methylthiophene (B1210033) would be expected to yield the 5-acylated product as the major isomer, due to the directing effect of the methyl group and the inherent preference for α-substitution. Therefore, while Friedel-Crafts reactions are fundamental for functionalizing thiophenes, obtaining the 2,4-substitution pattern of the target compound typically requires a multi-step strategy or starting with a pre-functionalized thiophene where the desired regiochemistry is already established.

Modern and Advanced Synthetic Strategies

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used modern method for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a base. libretexts.orgorganic-chemistry.org It is particularly effective for creating biaryl linkages, making it an ideal strategy for the synthesis of phenylthiophenes.

To synthesize this compound, a convergent and highly regioselective approach would involve the coupling of a 2-methyl-4-halothiophene (e.g., 4-bromo-2-methylthiophene) with phenylboronic acid. Alternatively, the coupling could be performed between 2-methylthiophene-4-boronic acid and a halobenzene. This method avoids the regioselectivity issues inherent in classical electrophilic substitution reactions.

The reaction conditions are generally mild and tolerant of a wide variety of functional groups. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include complexes of Pd(0) or Pd(II), such as Pd(PPh₃)₄ or Pd(OAc)₂, often paired with phosphine (B1218219) ligands. libretexts.orgnih.gov A range of bases, including carbonates (K₂CO₃, Na₂CO₃) and hydroxides (KOH), are used to activate the boronic acid for transmetalation. arkat-usa.org

Table 3: Examples of Suzuki-Miyaura Coupling for Phenylthiophene Synthesis
Thiophene SubstrateBoron ReagentCatalyst SystemBaseSolventConditionsReference
(Hetero)aryl ChloridesThiophene-boronic acidsPd(OAc)₂ / SPhosK₃PO₄n-Butanol/Water- acs.org
Aryl BromidesThiophene-2-boronic acid pinacol (B44631) esterPd(0) / L1 (phosphine ligand)K₂CO₃-65 °C nih.gov
4-BromoacetophenonePhenylboronic acidPd(II)-complexKOHWater100 °C arkat-usa.org
4-Iodo-benzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄ / PPh₂PhSO₃NaK₂CO₃Water70 °C nih.gov

Compound Index

Table 4: List of Chemical Compounds
Compound Name
This compound
Acetophenone
Aluminum chloride
Ethyl cyanoacetate
Lawesson's reagent
Malononitrile
Palladium(II) acetate (Pd(OAc)₂)
Phenylboronic acid
Phosphorus pentasulfide
Potassium carbonate
Pyridine
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Thiophene
Thioglycolic acid
Titanium tetrachloride (TiCl₄)
Palladium-Catalyzed C-S and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-sulfur (C-S) bonds, enabling the synthesis of a wide array of substituted thiophenes. acs.orgrsc.org The Suzuki-Miyaura coupling, in particular, is an effective method for C-C bond formation, even in the presence of reactive functional groups. acs.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. youtube.com For instance, the synthesis of 5-aryl thiophene-2-carboxaldehydes has been achieved by coupling various aryl boronic acids with bromothiophene-2-carboxaldehydes in the presence of a palladium(II) acetate catalyst in aqueous media at room temperature. acs.org

A specific method for the synthesis of this compound involves the palladium-catalyzed β-selective C–H arylation of 2-methylthiophene. nii.ac.jp This direct C-H arylation represents an efficient approach, avoiding the need for pre-functionalized thiophene substrates. nii.ac.jp The reaction utilizes triarylantimony difluorides as the arylating reagent in the presence of a Pd(OAc)₂ catalyst. nii.ac.jp The reaction is sensitive to the electronic nature of the arylating reagent, with those bearing electron-donating groups on the phenyl ring showing higher reactivity. nii.ac.jp

Table 1: Palladium-Catalyzed Synthesis of this compound nii.ac.jp
Thiophene SubstrateArylating ReagentCatalystAdditiveTemperatureYield
2-MethylthiophenePh₃SbF₂Pd(OAc)₂ (5 mol%)CuCl₂ (2 equiv)80 °C55%

The versatility of palladium catalysis extends to the synthesis of thiophene-containing conjugated polymers. nih.gov Catalyst systems based on Pd(0) with bulky phosphine-based ligands have shown high efficiency in Suzuki-Miyaura cross-coupling reactions between thiophene-2-boronic esters and aryl bromides, achieving good to excellent yields with low catalyst loadings and short reaction times. nih.gov Furthermore, palladium-catalyzed C-S cross-coupling reactions provide a reliable route to aryl thioethers. nih.gov Mechanistic studies indicate that the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination, can occur rapidly under ambient conditions. nih.gov

Nickel-Catalyzed Approaches to Thiophene Derivatives

Nickel-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium for the synthesis of thiophene derivatives. nih.gov These methods are particularly useful for direct arylation polymerization and cross-coupling reactions involving C-S bond cleavage. nih.govacs.org

An earth-abundant nickel(II) bipyridine catalyst, when combined with a base such as lithium hexamethyldisilazide, demonstrates wide applicability in the direct arylation polymerization of various thiophene heteroaryls with poly(hetero)aryl halides. nih.govresearchgate.net This C-H/C-X biaryl coupling strategy reduces synthetic steps and waste compared to traditional cross-coupling reactions that require organometallic reagents. researchgate.net Using a nickel catalyst loading of 2.5 mol%, a variety of highly cross-linked organic polymers based on thiophene have been obtained in yields ranging from 34% to 99%. nih.govresearchgate.net

Table 2: Examples of Nickel-Catalyzed Reactions for Thiophene Derivatives
Reaction TypeThiophene SubstrateCoupling PartnerCatalyst SystemKey FeatureReference
Direct Arylation PolymerizationDi- and tri-thiophene heteroarylsPoly(hetero)aryl halidesNiCl₂·glyme / bipyridineForms highly cross-linked porous polymers nih.govresearchgate.net
Cross-Coupling Polycondensation2-(phenylsulfonyl)-3-hexylthiopheneItself (deprotonative C-H functionalization)Nickel(II) complexProceeds via C-S bond cleavage acs.org
Site-Selective C-H Functionalizationα-arylthioacetanilideIntramolecularNickel catalystForms 2-aminobenzothiophenes via C-S bond formation researchgate.net

Nickel catalysts are also effective in mediating cross-coupling polycondensation through C-S bond cleavage. acs.org For example, head-to-tail regioregular poly(3-hexylthiophene) can be obtained from 2-(phenylsulfonyl)-3-hexylthiophene using a nickel(II)-catalyzed deprotonative C-H functionalization. acs.org Additionally, nickel-catalyzed intramolecular site-selective C-H functionalization of α-arylthioamides has been developed for the synthesis of 2-aminobenzothiophenes, demonstrating a method for C-S bond formation. researchgate.net

Heterocyclization of Functionalized Alkynes

The synthesis of the thiophene ring from acyclic precursors, particularly through the heterocyclization of functionalized alkynes, offers a direct and atom-economical route to this important class of heterocycles. nih.gov This methodology allows for the construction of the thiophene ring with a specific substitution pattern in a single step from readily available starting materials. nih.gov

Metal-catalyzed heterocyclization of alkynes bearing a suitably placed sulfur nucleophile is a powerful strategy. nih.gov For instance, 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes in good to high yields using a palladium iodide (PdI₂) catalyst with potassium iodide (KI) as an additive in methanol. organic-chemistry.org The proposed mechanism involves a 5-endo-dig intramolecular nucleophilic attack of the thiol group onto the alkyne, which is activated by coordination to the metal center, followed by elimination. nih.gov

Copper-catalyzed reactions have also been employed for the cyclization of sulfur-containing alkyne derivatives. nih.gov For example, (Z)-1-en-3-ynyl(butyl)sulfanes are converted into substituted 3-halothiophenes upon treatment with copper(II) halides. nih.gov Another approach involves the iodocyclization of S-containing alkynes. nih.gov 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate can be transformed into a 3-iodothiophene (B1329286) derivative through a three-step sequence involving iodocyclization, oxidation, and deacylation. nih.gov

Table 3: Selected Methods for Thiophene Synthesis via Alkyne Heterocyclization nih.gov
Alkyne SubstrateReagent/CatalystProduct TypeKey Transformation
1-Mercapto-3-yn-2-olsPdI₂ / KISubstituted thiophenesHeterocyclodehydration
(Z)-1-en-3-ynyl(butyl)sulfanesCuX₂ (X = Cl, Br)3-HalothiophenesCopper-mediated cyclization
S-4-hydroxybut-2-ynyl ethanethioateI₂ or IBr3,4-DihalodihydrothiophenesIodocyclization
(Z)-1-en-3-ynyl(butyl)sulfanesI₂3-IodothiophenesIodocyclization

These methods highlight the versatility of functionalized alkynes as precursors for building the thiophene core, with the choice of metal catalyst and reaction conditions dictating the final substitution pattern and functionalization of the heterocyclic product. nih.gov

Green Chemistry Approaches in Thiophene Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to thiophene derivatives, emphasizing the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like photocatalysis. nih.govunito.it

Eliminating volatile organic solvents is a key goal in green chemistry, leading to the development of solvent-free synthetic methodologies. acs.orgrsc.org Mechanochemical synthesis, which uses mechanical force to induce chemical reactions in a ball mill, is one such approach. rsc.orgresearchgate.net A microporous thiophene polymer has been synthesized via oxidative polymerization using this solvent-free method, resulting in a material with a surface area nearly twice as high as that prepared by conventional solution-based polymerization. rsc.org

Microwave-assisted organic synthesis is another efficient solvent-free technique. acs.org The Suzuki coupling of thienyl boronic acids with thienyl bromides has been successfully performed under solvent-free, microwave-assisted conditions using aluminum oxide as a solid support. acs.org This method provides a rapid and environmentally friendly route to thiophene oligomers, with reactions often completed in minutes. acs.org

Table 4: Comparison of Green Synthesis Methods for Thiophenes
MethodDescriptionAdvantagesExample ApplicationReference
Mechanochemical Oxidative PolymerizationUse of a planetary ball mill to induce polymerization of thiophene precursors.Solvent-free, rapid, scalable, produces high surface area polymers.Synthesis of microporous thiophene polymers. rsc.orgresearchgate.net
Microwave-Assisted Suzuki CouplingMicrowave irradiation of reactants on a solid support (e.g., Al₂O₃).Solvent-free, very rapid reaction times, efficient.Synthesis of thiophene oligomers. acs.org

Photocatalysis utilizes light to drive chemical reactions and is a promising green technology. rsc.org In the context of thiophene chemistry, research has explored photocatalytic methods primarily for derivatization through oxidative desulfurization, a critical process in producing low-sulfur fuels. nih.govmdpi.com

Various semiconductor materials have been investigated as photocatalysts. mdpi.com For instance, mesoporous V₂O₅-decorated ZnO nanocrystals have been shown to be effective for the photocatalytic oxidative desulfurization of thiophene under visible light at ambient temperatures. mdpi.com The composite material exhibits significantly enhanced photocatalytic activity compared to pure ZnO, oxidizing thiophene to SO₃ and CO₂. mdpi.com Similarly, Chevrel phase compounds, such as Ni₂Mo₆S₈, have been evaluated as catalysts for visible-light photocatalytic desulfurization. nih.govnih.gov Spectroscopic results confirm that thiophene is effectively removed from a model fuel when exposed to both the Ni₂Mo₆S₈ catalyst and visible light. nih.govnih.gov The catalyst is also reusable, adding to the sustainability of the process. nih.govnih.gov While these methods focus on the degradation of the thiophene ring, they represent an important application of photocatalysis in thiophene derivatization. nih.govmdpi.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The formation of this compound, particularly via palladium-catalyzed C-C bond formation, is believed to proceed through a well-established catalytic cycle typical of cross-coupling reactions. acs.org

For palladium-catalyzed direct C-H arylation or Suzuki-type couplings, the mechanism generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (in Suzuki coupling) or C-H activation of the thiophene ring (in direct arylation) to a low-valent palladium(0) species, forming a Pd(II) intermediate. acs.orgresearchgate.net In the case of direct C-H arylation of 2-methylthiophene, this step would involve the formation of a cyclopalladium intermediate. acs.org

Transmetalation : In a Suzuki-type reaction, the organoboron compound (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step typically requires a base. youtube.com In a direct arylation with an arylating agent like Ph₃SbF₂, a similar transfer of the phenyl group to the palladium center occurs. nii.ac.jp

Reductive Elimination : The final step is the reductive elimination of the two organic groups (the methyl-thienyl and phenyl groups) from the Pd(II) complex. acs.org This step forms the final C-C bond in the this compound product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

Density functional theory (DFT) calculations on related systems, such as the palladium-catalyzed carboxylation of thiophene, have provided deeper insights into the energetics of these steps. mdpi.com Such studies show that the formation of the C-C bond can be the rate-determining step of the entire process. mdpi.com Mechanistic investigations into related palladium-catalyzed C-S bond formation reactions also support the fundamental steps of oxidative addition and reductive elimination, providing a cohesive picture of palladium's catalytic role in functionalizing thiophene rings. nih.gov

Detailed Reaction Mechanisms of Catalytic Processes

The synthesis of substituted thiophenes, including this compound and its analogs, is achieved through various catalytic pathways that often involve the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds to construct the heterocyclic ring. The mechanisms underpinning these transformations are crucial for understanding and optimizing the synthesis of these valuable compounds.

One prominent method is the Gewald three-component reaction , which provides access to 2-aminothiophenes that can be further modified. The synthesis of a 4-phenyl substituted thiophene ring, a core component of the target structure, can be initiated via this method. acs.orgnih.gov The mechanism begins with a Knoevenagel condensation between an α-methylene ketone (like acetophenone) and an activated nitrile (such as ethyl cyanoacetate), catalyzed by a base. This step forms a stable acrylonitrile (B1666552) intermediate. Subsequently, elemental sulfur is added, which reacts at the activated methylene position. The final step involves an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the highly substituted 2-aminothiophene product. derpharmachemica.com

More contemporary methods often employ transition-metal catalysis, which allows for the direct formation of thiophenes from precursors via C–H and C–S bond activation. Palladium-catalyzed reactions, for instance, have been developed to react thiophenes with alkynes. acs.orglookchem.com The proposed catalytic cycle typically initiates with the oxidative addition of a C-X (where X is a halide) or C-H bond of the thiophene precursor to the low-valent palladium center. This is followed by the coordination and migratory insertion of an alkyne into the palladium-carbon bond. The cycle concludes with a reductive elimination step that forms the new C-C bond and regenerates the active palladium catalyst. An interesting salt effect has been observed in these reactions, where the efficiency and selectivity depend on the type and amount of salt used. acs.org

Other catalytic mechanisms for thiophene synthesis include:

Copper-Promoted S-Cyclization : In this process, (Z)-1-en-3-ynyl sulfanes can be converted into substituted halothiophenes. The mechanism is believed to proceed through a CuX₂-promoted 5-endo-dig S-cyclization to form a sulfonium (B1226848) salt intermediate. This is followed by a reductive elimination with a simultaneous nucleophilic attack by a halide anion on the alkyl group bonded to the sulfur, yielding the final thiophene product. nih.gov

Palladium-Catalyzed Heterocyclodehydration : Readily available 1-mercapto-3-yn-2-ols can be cyclized into thiophenes using a PdI₂ catalyst with a potassium iodide (KI) additive. This reaction proceeds via a 5-endo-dig S-cyclization pathway. nih.gov

Rhodium-Catalyzed Transannulation : Highly substituted thiophenes can be synthesized through the reaction of 1,2,3-thiadiazoles and alkynes. This process is mediated by a rhodium catalyst and is proposed to proceed through the intermediacy of a previously unknown Rhodium thiavinyl carbene. organic-chemistry.org

Furan (B31954) to Thiophene Recyclization : On an industrial scale, thiophene can be synthesized from furan and hydrogen sulfide (B99878) over a solid acid catalyst like alumina (B75360) (Al₂O₃). The proposed mechanism involves Lewis acid centers on the catalyst surface that facilitate the ring-opening of furan and subsequent ring-closure with sulfur. researchgate.netosi.lv

These diverse mechanisms highlight the versatility of catalytic chemistry in constructing the thiophene core with various substitution patterns.

Role of Catalyst Systems and Ligand Architectures in Thiophene Synthesis

The choice of catalyst and associated ligands is paramount in thiophene synthesis, as it directly influences reaction efficiency, selectivity, and substrate scope. Different transition metals, such as palladium, copper, and nickel, exhibit distinct catalytic activities for the various bond-forming events required for thiophene ring construction. organic-chemistry.orgrsc.org

Palladium-based systems are among the most versatile for synthesizing substituted thiophenes. They are particularly effective in catalyzing cross-coupling reactions and direct C-H functionalization. For example, a low loading of a bis(alkoxo)palladium complex enables an efficient phosphine-free direct C-H arylation of thiophenes at the C2 position. organic-chemistry.org This demonstrates that complex, electron-rich phosphine ligands are not always necessary, and simpler catalyst systems can be highly effective. The absence of phosphine ligands can simplify product purification and reduce costs. Palladium iodide (PdI₂) in conjunction with potassium iodide (KI) is another effective system for the heterocyclodehydration of acetylenic precursors to form the thiophene ring. nih.gov

Copper-based catalysts are widely used for C-S bond formation, a key step in many thiophene syntheses. A significant advantage of some copper-catalyzed systems is their ability to function without specialized ligands. Simple, commercially available copper salts like copper(I) iodide (CuI) can effectively catalyze the cross-coupling of aryl iodides and thiols. uu.nl Copper catalysis is also employed in the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, providing an efficient route to variously substituted thiophenes. organic-chemistry.org

Nickel-based catalysts have proven crucial for the synthesis of regioregular polythiophenes, and the principles are applicable to the synthesis of discrete molecules. rsc.org For instance, nickel catalysts like Ni(PPh₃)Cl₂ are used in deprotonative polycondensation reactions. The success of these reactions often relies on the use of specific bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which deprotonates the thiophene monomer without interfering with the catalyst's propagation activity. rsc.org

The architecture of ligands, when used, plays a critical role in modulating the catalyst's properties. Ligands can stabilize the metal center, increase its solubility, and tune its electronic and steric properties to control reactivity and selectivity. While many modern catalytic systems aim for simplicity by being "ligand-free," the design and application of specific ligand architectures remain a cornerstone of catalytic chemistry. Thiophene-based molecules themselves have been synthesized and explored as ligands in coordination chemistry, highlighting the versatile nature of this heterocycle. nih.gov

Catalyst Systems in Thiophene Synthesis

Catalyst SystemReaction TypeKey Features
bis(alkoxo)palladium complexDirect C-H ArylationEnables efficient coupling of aryl bromides with thiophenes; phosphine-free. organic-chemistry.org
PdI₂ / KIHeterocyclodehydration / CycloisomerizationConverts 1-mercapto-3-yn-2-ols into thiophenes. nih.gov
Copper(I) iodide (CuI)C-S Cross-CouplingEffective in ligand-free systems for coupling aryl iodides and thiols. uu.nl
Ni(PPh₃)Cl₂ with TMPMgCl·LiClDeprotonative PolycondensationUsed for synthesizing regioregular head-to-tail coupled polythiophenes. rsc.org
Rhodium complexesTransannulationReacts 1,2,3-thiadiazoles with alkynes via a Rh thiavinyl carbene intermediate. organic-chemistry.org

Regioselectivity and Stereoselectivity in Thiophene Annulations

Controlling the placement and orientation of substituents on the thiophene ring is a critical challenge in organic synthesis. Regioselectivity dictates the position of functional groups, while stereoselectivity controls their three-dimensional arrangement.

Regioselectivity in thiophene synthesis is often achieved by employing pre-functionalized starting materials or directing groups that steer reactions to a specific carbon atom. A powerful strategy involves the sequential functionalization of the thiophene core. For example, a fully substituted thiophene can be synthesized starting from 2,5-dichlorothiophene. nih.gov Using a strong, non-nucleophilic base like TMPMgCl·LiCl allows for successive magnesiations at the 3- and 4-positions, which can then be trapped with various electrophiles. This stepwise approach provides precise control over the substitution pattern. nih.gov

Another advanced method for achieving programmed regioselectivity utilizes an ester as an activating and directing group. nih.govacs.org This allows for the modular and sequential functionalization of each position on the thiophene ring through a series of halogenations and cross-coupling reactions. Similarly, amide-directed ortho-lithiation is a classic strategy that has been applied to thiophene chemistry. The amide group at the C2 position can direct n-butyllithium to deprotonate the C3 position, allowing for the introduction of an electrophile, such as a formyl group from DMF, with high regiocontrol. mdpi.com

Methods for Regiocontrolled Thiophene Synthesis

MethodDescriptionExample Application
Successive MagnesiationsStepwise metalation and electrophilic trapping at specific positions of a dihalothiophene.Functionalization of the 3- and 4-positions of 2,5-dichlorothiophene. nih.gov
Ester Directing GroupAn ester group controls the sequence of halogenation and cross-coupling reactions around the ring.Programmed synthesis of tetra-arylated thiophenes. nih.govacs.org
Amide-Directed LithiationAn amide group directs a strong base to deprotonate the adjacent position for subsequent functionalization.Formylation of N-phenyl-5-propylthiophene-2-carboxamide at the 3-position. mdpi.com

Stereoselectivity in the context of thiophene annulation is less commonly discussed because the final product is an aromatic, planar ring, which lacks chiral centers on the ring itself. However, stereoselectivity becomes highly relevant in reactions of thiophene derivatives, particularly in cycloadditions. The Diels-Alder reaction of thiophene 1-oxide is a prime example. nih.govnih.gov These reactions proceed with exclusive syn π-facial stereoselectivity, meaning the dienophile adds to the same face of the thiophene ring as the sulfoxide (B87167) oxygen. nih.gov

Computational studies suggest this high stereoselectivity arises because the ground state of thiophene 1-oxide is pre-distorted into an envelope conformation to minimize hyperconjugative antiaromaticity. This distorted shape more closely resembles the geometry of the syn transition state, thereby lowering its activation energy compared to the anti pathway and leading to the observed stereochemical outcome. nih.govnih.gov While this is a reaction of a pre-formed thiophene, the principles of controlling facial selectivity are fundamental in stereoselective synthesis involving planar heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Methyl 4 Phenylthiophene Research

Vibrational and Electronic Spectroscopies for Structural Analysis

Vibrational and electronic spectroscopies are foundational techniques for probing the molecular structure and electronic transitions within 2-Methyl-4-phenylthiophene.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the thiophene (B33073) ring, the phenyl ring, and the methyl group.

Key vibrational modes for substituted thiophenes include C-H stretching, C=C ring stretching, and C-S stretching. The aromatic C-H stretching vibrations from both the phenyl and thiophene rings typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methyl group is observed at lower wavenumbers, generally in the 2950-2850 cm⁻¹ range.

The stretching vibrations of the C=C bonds within the aromatic rings give rise to characteristic bands in the 1650-1400 cm⁻¹ region researchgate.netresearchgate.net. The C-S stretching vibration, a key indicator of the thiophene ring, can be observed at lower frequencies, often around 1119 cm⁻¹ or as low as 689 cm⁻¹ researchgate.netresearchgate.net. The precise positions of these bands can be influenced by the substitution pattern on the thiophene ring.

Table 1: Representative FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch (Thiophene & Phenyl)3100 - 3000
Aliphatic C-H Stretch (Methyl)2950 - 2850
Aromatic C=C Ring Stretch1650 - 1400
C-H Bending1465 - 836
C-S Stretch (Thiophene Ring)~1120 and ~690

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of molecules. It is particularly sensitive to non-polar, symmetric bonds and is a valuable tool for studying the carbon backbone of conjugated systems like thiophenes mdpi.comnih.gov.

In the context of thiophene chemistry, Raman spectroscopy is effective in characterizing the C=C and C-C stretching modes within the thiophene ring, which are often strongly enhanced due to resonance effects, especially when using an excitation wavelength that falls within the electronic absorption band of the molecule mdpi.com. For oligothiophenes and polythiophenes, a strong band around 1440 cm⁻¹ is characteristic of the C-C ring stretch mdpi.com. Raman spectroscopy is also sensitive to the conformation and chain length of thiophene-based materials mdpi.com. The symmetric nature of the C-S bond vibration also makes it potentially observable in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound, aiding in its unambiguous identification and structural analysis.

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic C=C/C-C Ring Stretch~1440
Aromatic C-H Stretch3100 - 3000
Symmetric C-S Stretch750 - 650

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For conjugated systems like this compound, the absorption is dominated by π → π* transitions of electrons in the aromatic rings.

The conjugation between the phenyl and thiophene rings results in a delocalized π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unsubstituted parent rings. For instance, 2-methylthiophene (B1210033) has a UV absorption maximum (λmax) around 231 nm nist.gov. The introduction of a phenyl group in conjugation is expected to shift this λmax to a longer wavelength.

The solvent environment can also influence the absorption spectrum, a phenomenon known as solvatochromism biointerfaceresearch.comresearchgate.net. Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the λmax. The study of these shifts can provide information about the electronic nature of the molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition TypeExpected λmax (nm)
π → π*> 231

Nuclear Magnetic Resonance (NMR) and Mass Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. High-resolution ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the substitution pattern.

In the ¹H NMR spectrum of this compound, the methyl protons would appear as a singlet, typically in the range of 2.4-2.6 ppm chemicalbook.com. The protons on the thiophene ring would appear as two distinct signals, likely doublets, due to coupling with each other. The protons of the phenyl group would appear as a multiplet in the aromatic region, typically between 7.0 and 7.6 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the methyl group would appear in the aliphatic region (around 15-20 ppm). The carbons of the thiophene and phenyl rings would resonate in the aromatic region (typically 120-150 ppm), with the carbon atoms directly attached to the sulfur atom or the other ring showing distinct chemical shifts.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃~2.5Singlet
Thiophene-H~7.0 - 7.3Doublets
Phenyl-H~7.2 - 7.6Multiplet

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃15 - 20
Thiophene & Phenyl Ring Carbons120 - 150

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns uni-saarland.de.

For this compound (C₁₁H₁₀S), the molecular weight is approximately 174.26 amu. In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 174. The fragmentation of the molecular ion can occur through several pathways. A common fragmentation for methyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z ≈ 159 ([M-15]⁺) chemguide.co.uk.

Another potential fragmentation pathway involves the cleavage of the bond between the thiophene and phenyl rings. Aromatic compounds with alkyl side chains can also undergo rearrangement to form a stable tropylium ion, which would give a characteristic peak at m/z 91 youtube.com. The stability of the thiophene ring might also lead to fragments corresponding to the intact thiophene or phenyl cations. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 6: Expected Mass Spectrometry Data for this compound

Ionm/z (approximate)Description
[C₁₁H₁₀S]⁺174Molecular Ion (M⁺)
[C₁₀H₇S]⁺159Loss of methyl radical ([M-15]⁺)
[C₇H₇]⁺91Tropylium ion

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the three-dimensional structure and dynamic processes of molecules in solution. ipb.ptresearchgate.net For this compound, techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and variable-temperature (VT) NMR are particularly insightful for understanding its conformational preferences and rotational dynamics.

Conformational Analysis via NOESY: The Nuclear Overhauser Effect (NOE) is a phenomenon that reveals the spatial proximity between atomic nuclei. diva-portal.org A 2D NOESY experiment on this compound would be used to determine the preferred orientation of the phenyl ring relative to the thiophene ring. columbia.eduacdlabs.com Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space (typically within 5 Å), irrespective of their through-bond connectivity. columbia.edu For this compound, NOE correlations between the protons of the phenyl group and the protons on the thiophene ring would elucidate the lowest energy conformation. For instance, observing a correlation between the ortho-protons of the phenyl ring and the proton at the 5-position of the thiophene ring would suggest a twisted, non-planar arrangement. For medium-sized molecules where the NOE may be close to zero, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is a preferred alternative, as the ROE is always positive. columbia.edureddit.comblogspot.com

Dynamic Studies via Variable-Temperature (VT) NMR: The rotation around the C-C single bond connecting the phenyl and thiophene rings is a key dynamic process. This rotation is often hindered and can be studied using variable-temperature NMR. copernicus.orgmdpi.com At low temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for different rotational isomers (rotamers). As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these distinct signals into a single averaged signal. copernicus.orgst-andrews.ac.uk

By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. ias.ac.innih.gov This provides quantitative information about the flexibility of the molecule and the energy required to interconvert between different conformations. For a substituted phenyl-heterocycle system, these barriers are typically in a range that is readily accessible by VT-NMR studies. ias.ac.innih.gov

Interactive Data Table: Expected NMR Observables for Conformational Study
TechniqueInformation ObtainedExpected Outcome for this compound
2D NOESY/ROESY Through-space proton-proton proximitiesCross-peaks between phenyl protons (ortho) and thiophene protons (H3, H5) would define the average torsional angle between the rings.
VT-NMR Rotational energy barrier (ΔG‡) around the C-C bondObservation of signal coalescence for ring protons upon heating, allowing for the calculation of the rotational barrier.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. unimi.it This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystal lattice.

For this compound, a crystallographic study would reveal:

Molecular Conformation: The exact dihedral angle between the planes of the thiophene and phenyl rings. This solid-state conformation can be compared with the solution-phase data from NMR to understand the influence of crystal packing forces.

Bond Parameters: Precise lengths of all carbon-carbon, carbon-sulfur, and carbon-hydrogen bonds, and the angles between them. These values serve as benchmarks for theoretical calculations.

Intermolecular Interactions: The manner in which individual molecules pack together in the crystal. This includes identifying and quantifying non-covalent interactions such as π-π stacking between aromatic rings and C-H···π interactions, which govern the material's bulk properties. rsc.orgresearchgate.netnih.govmdpi.com The study of thiophene derivatives often reveals such interactions playing a crucial role in the crystal packing. nih.govresearchgate.net

While a specific crystal structure for this compound is not publicly available, the table below presents illustrative data based on crystallographic studies of closely related phenyl-thiophene compounds. nih.govresearchgate.net

Interactive Data Table: Representative Crystallographic Parameters for a Phenylthiophene Moiety
ParameterDescriptionTypical Value
Bond Length (Å) C-S (thiophene)1.72 Å
C-C (thiophene-phenyl)1.48 Å
C-C (aromatic avg.)1.39 Å
Bond Angle (°) C-S-C (thiophene)92.2°
C-C-C (phenyl)120.0°
Torsion Angle (°) Dihedral (Thiophene-Phenyl)25-45°
Intermolecular Contact (Å) π-π stacking distance3.4 - 3.8 Å

Chromatographic and Elemental Analysis Methodologies

The synthesis of this compound requires rigorous methods to confirm its purity and elemental composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for purity assessment, while elemental analysis provides confirmation of the empirical formula.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture and quantifying the purity of a compound. mdpi.comnih.gov For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile/water mixture, would be employed. mdpi.comsielc.com The compound would elute at a characteristic retention time (RT), and the purity can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for volatile and thermally stable compounds. nih.govjocpr.comjppres.com The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter a mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the analyte, confirming its identity.

Elemental Analysis: Elemental analysis is a destructive method used to determine the mass percentages of carbon, hydrogen, and sulfur in a sample of this compound. mdpi.comnih.gov The experimentally determined percentages are compared against the theoretically calculated values based on its molecular formula (C₁₁H₁₀S). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and supports the purity assessment from chromatographic methods.

Interactive Data Table: Analytical Data for this compound Characterization
Analysis MethodParameterTheoretical / Expected Value
HPLC Purity>99%
Retention Time (RT)Method-dependent
GC-MS Molecular Ion (M+)m/z = 174.05
Elemental Analysis % Carbon (C)75.82%
% Hydrogen (H)5.78%
% Sulfur (S)18.40%

Theoretical and Computational Chemistry Studies of 2 Methyl 4 Phenylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. arxiv.orgaps.orgjussieu.fr It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. arxiv.orgjussieu.fr For thiophene (B33073) derivatives, DFT has been successfully employed to determine optimized geometries, vibrational frequencies, and other electronic properties. nih.gov

DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the exchange-correlation energy. nih.gov The geometry of the molecule is optimized to find the lowest energy conformation. For substituted phenylthiophenes, key ground-state properties that can be calculated include bond lengths, bond angles, and dihedral angles between the thiophene and phenyl rings. Harmonic frequency analysis can then be performed on the optimized structure to predict infrared (IR) spectra and confirm that the structure is a true energy minimum. nih.gov

Table 1: Representative Ground State Properties Calculated for Thiophene Derivatives using DFT (Note: Data shown is illustrative of typical DFT outputs for similar thiophene compounds, as specific values for 2-Methyl-4-phenylthiophene are not readily available in the cited literature.)

PropertyTypical Calculated Value RangeDFT Functional/Basis Set
C-S Bond Length (Thiophene Ring)1.72 - 1.76 ÅB3LYP/6-311G(d,p)
C=C Bond Length (Thiophene Ring)1.37 - 1.39 ÅB3LYP/6-311G(d,p)
Inter-ring Dihedral Angle20° - 40°B3LYP/6-311G(d,p)
Dipole Moment1.0 - 4.0 DebyeB3LYP/6-31G(d,p)

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. chemrxiv.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. These methods are crucial for obtaining a detailed understanding of a molecule's electronic structure. chemrxiv.org

For thiophene-based systems, ab initio calculations can elucidate the nature of molecular orbitals, electron distribution, and the energies of different electronic states. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as a benchmark for DFT results. researchgate.net These calculations are instrumental in understanding the π-conjugated system formed by the thiophene and phenyl rings.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govnih.govresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. For π-conjugated systems like this compound, the HOMO is typically a π orbital delocalized over the aromatic rings, and the LUMO is a corresponding π* anti-bonding orbital. DFT calculations are commonly used to compute these orbital energies and the resulting gap. nih.govnih.gov

Ionization Potential (IP) can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA) can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

ParameterDefinitionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMO3.5 to 4.5
Ionization Potential (IP)IP ≈ -EHOMO5.0 to 6.5
Electron Affinity (EA)EA ≈ -ELUMO1.0 to 2.5

Molecular Dynamics and Excited State Simulations

While quantum chemical calculations often focus on static, ground-state properties, molecular dynamics and excited state simulations provide insight into the behavior of molecules over time, especially after absorbing light.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.govarxiv.orgnih.govaps.org It is a primary computational tool for predicting optical properties, such as UV-visible absorption spectra. aps.orgresearchgate.net By calculating the transition energies from the ground state to various excited states, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the strength of these transitions (oscillator strengths). nih.govnih.gov

For molecules like this compound, TD-DFT calculations can predict the main electronic transitions, which are typically π → π* in nature, arising from the conjugated system. These calculations are crucial for interpreting experimental spectra and understanding how chemical structure influences color and photophysical behavior. nih.govresearchgate.net

Femtosecond Stimulated Raman Scattering (FSRS) is an advanced spectroscopic technique that allows for the observation of molecular vibrations with ultrafast time resolution. uniroma1.it This method is particularly powerful for tracking the structural dynamics of molecules as they evolve on excited-state potential energy surfaces following photoexcitation. nih.govepj-conferences.orgepj-conferences.orgnih.gov

In studies of a closely related isomer, 2-methyl-5-phenylthiophene (B1588679), FSRS combined with TD-DFT calculations has been used to map the entire reaction pathway after photoexcitation. nih.govepj-conferences.org These studies revealed a sequence of events including:

Initial Wavepacket Dynamics (~1.5 ps): Immediately after light absorption, the molecule undergoes rapid structural rearrangements. nih.gov

Vibrational Cooling (~10 ps): The molecule dissipates excess vibrational energy to its surroundings. nih.gov

Intersystem Crossing: On a longer timescale, the molecule can transition from a singlet excited state (S₁) to a triplet excited state (T₁), a process that can be monitored by observing the decay of singlet-state Raman bands and the rise of triplet-state bands. nih.govepj-conferences.org

This combination of experimental FSRS and theoretical calculations provides a detailed "movie" of the photochemical processes, revealing how the molecule's structure changes in real-time. nih.gov

Intersystem Crossing (ISC) Pathway Investigations

Theoretical and computational studies play a crucial role in elucidating the photophysical pathways of molecules, including intersystem crossing (ISC), the non-radiative process involving a change in spin multiplicity. For thiophene-based molecules, understanding the competition between fluorescence, internal conversion, and intersystem crossing is vital for their application in organic electronics and photonics. While direct computational studies on the ISC pathways of this compound are not extensively documented, valuable insights can be drawn from studies on structurally related phenylthiophene compounds.

Ultrafast transient absorption spectroscopy studies on 2-phenylthiophene (B1362552) (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (B1278431) (DMPT) have shown that photoexcitation leads to efficient intersystem crossing to the triplet manifold. rsc.org Following excitation to the first singlet excited state (S₁), these molecules undergo rapid structural relaxation within approximately 100 femtoseconds. rsc.org Subsequently, ISC occurs on a picosecond timescale. rsc.org The rate of this process is significantly influenced by methyl substitution. rsc.org For instance, the ISC rate for DMPT is considerably faster than for PT and MPT. rsc.org This suggests that the position and number of methyl groups on the thiophene ring can modulate the spin-orbit coupling, which is a key factor governing the efficiency of intersystem crossing.

The triplet state is often the gateway to various photochemical reactions. nih.gov In the case of phenylthiophenes, an isomerization reaction where the phenyl group changes its position on the thiophene ring can compete with intersystem crossing from the singlet excited state. rsc.org However, experimental evidence from triplet sensitization experiments indicates that the triplet excited state itself is not directly involved in this rearrangement. rsc.org Therefore, the competition between the isomerization reaction and ISC determines the observed excited-state lifetime and the quantum yield of triplet formation. rsc.org For similar molecules like bithiophene, the triplet quantum yield is very high, suggesting that ISC is the dominant deactivation pathway. rsc.org

Computational chemistry, through methods like time-dependent density functional theory (TD-DFT), can be employed to calculate the energies of the singlet and triplet excited states and the spin-orbit couplings between them. These calculations can help to identify the most probable ISC pathways. For oligothiophenes, it has been shown that as the chain length increases, the energy gap between the singlet and triplet states changes, which in turn affects the rates of fluorescence and intersystem crossing. researchgate.net Theoretical models can thus predict how substitutions, such as the methyl and phenyl groups in this compound, would influence the triplet state energetics and the efficiency of its formation.

Table 1: Intersystem Crossing (ISC) Rates for Phenylthiophene Derivatives

Compound ISC Rate Constant (kISC) (s-1) Excited State Lifetime (τ) (ps)
2-phenylthiophene (PT) ~9.8 x 109 102 ± 5
2-methyl-5-phenylthiophene (MPT) ~7.6 x 109 132 ± 3
2,4-dimethyl-5-phenylthiophene (DMPT) ~4.6 x 1010 21.6 ± 1.0

Data sourced from studies on phenylthiophene compounds and is intended to be illustrative for the potential behavior of this compound. rsc.org

Structure-Reactivity and Structure-Property Relationship Predictions

Computational chemistry provides powerful tools to predict the relationship between the molecular structure of a compound and its reactivity and physical properties. For this compound, theoretical calculations can offer insights into its electronic structure, which in turn governs its behavior in chemical reactions and its suitability for various applications.

Density Functional Theory (DFT) is a common method used to study the structure-property relationships of thiophene derivatives. These calculations can determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption spectra and the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited and is often associated with higher reactivity.

The substituents on the thiophene ring play a significant role in tuning these electronic properties. The methyl group (-CH₃) is an electron-donating group, which tends to increase the HOMO energy level. The phenyl group (-C₆H₅) can act as a π-electron donor or acceptor depending on its orientation and interaction with the thiophene ring. The interplay of these substituents in this compound will determine its specific electronic characteristics.

Computational studies on substituted thiophenes have shown that the nature and position of the substituents can significantly alter the electronic and optical properties. mdpi.com For example, electron-donating groups can increase the electron density on the thiophene ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would have the opposite effect. Theoretical models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the distribution of electron density and the Fukui functions.

Furthermore, structure-property relationship studies can predict other important characteristics. For instance, the polarizability and hyperpolarizability, which are related to the non-linear optical properties, are highly dependent on the molecular structure. nycu.edu.tw The planarity of the molecule, the extent of π-conjugation, and the presence of donor-acceptor groups are all factors that can be analyzed computationally to predict the NLO response of this compound.

Table 2: Predicted Electronic Properties of Substituted Thiophenes

Compound HOMO Energy (eV) LUMO Energy (eV) Band Gap (eV)
Thiophene -6.90 -0.30 6.60
2-Methylthiophene (B1210033) -6.65 -0.25 6.40
2-Phenylthiophene -6.50 -1.00 5.50

Note: These are representative values from general computational studies on substituted thiophenes and are for illustrative purposes. Actual values for this compound would require specific calculations.

Computational Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting and validating spectroscopic data, providing a deeper understanding of experimental results. For this compound, theoretical calculations can predict various spectroscopic properties, including its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. nih.gov This comparison can help to confirm the structure of the synthesized compound and to assign the signals in the experimental spectrum. For substituted thiophenes, the chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents. oup.com The electron-donating methyl group and the phenyl group in this compound will influence the chemical shifts of the thiophene ring protons and carbons in a predictable manner.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. ni.ac.rs By calculating the excitation energies and oscillator strengths of the electronic transitions, a theoretical UV-Vis spectrum can be generated. The position of the absorption maxima (λmax) is related to the HOMO-LUMO energy gap. For π-conjugated systems like this compound, the main absorption bands are typically due to π → π* transitions. The phenyl substituent is expected to extend the π-conjugation of the thiophene ring, leading to a red shift (shift to longer wavelengths) of the absorption maximum compared to unsubstituted thiophene. nih.gov Computational predictions can be validated by comparing the theoretical λmax with the experimentally measured value, which helps to confirm the accuracy of the computational model. nih.gov

Table 3: Predicted Spectroscopic Data for a Hypothetical this compound

Spectroscopy Type Predicted Parameter Value
¹H NMR Chemical Shift (Thiophene H) 7.0 - 7.5 ppm
¹³C NMR Chemical Shift (Thiophene C) 120 - 145 ppm
UV-Vis λmax ~280 - 320 nm

Note: These are estimated values based on data for related substituted thiophenes and are for illustrative purposes. Accurate predictions require specific quantum chemical calculations for this compound.

Theoretical Studies on Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO properties. nih.gov Theoretical and computational chemistry are essential tools for the rational design of new NLO materials by predicting their NLO response based on their molecular structure.

The key NLO properties of a molecule are its first hyperpolarizability (β) and second hyperpolarizability (γ). These parameters quantify the non-linear response of the molecule to an applied electric field. Computational methods, such as DFT and time-dependent Hartree-Fock (TDHF), can be used to calculate these properties.

For this compound, the presence of the π-conjugated thiophene and phenyl rings is expected to give rise to NLO activity. The extent of this activity will depend on several structural factors. The delocalization of π-electrons across the molecule is a crucial factor, and the phenyl group enhances this delocalization. nycu.edu.tw The methyl group, as an electron donor, can also influence the charge distribution within the molecule, which in turn affects the hyperpolarizability.

Theoretical studies on other thiophene derivatives have shown that the NLO response can be tuned by modifying the substituents. For example, in donor-acceptor substituted stilbene (B7821643) analogues containing thiophene rings, the hyperpolarizability is significantly enhanced. nycu.edu.tw While this compound does not have a strong traditional donor-acceptor pair, the combination of the electron-donating methyl group and the polarizable phenyl-thiophene system can still lead to a notable NLO response.

Computational screening of different substitution patterns on the thiophene ring can guide the synthesis of new materials with optimized NLO properties. Theoretical calculations can provide insights into how the arrangement of substituents affects the charge transfer characteristics and, consequently, the hyperpolarizability of the molecule.

Table 4: Calculated First Hyperpolarizability (β) for Thiophene-Containing Chromophores

Compound β (10-30 esu)
Donor-Acceptor Stilbene 34
Monothiophene Analogue 90
Bis-thiazole Analogue 254

Data from a computational study on donor-acceptor stilbenes and their heterocyclic analogues, provided for comparative purposes. nycu.edu.tw

Applications of 2 Methyl 4 Phenylthiophene in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronics Research

The unique electronic and photophysical properties of the thiophene (B33073) ring, combined with the influence of methyl and phenyl substituents, position 2-Methyl-4-phenylthiophene as a compound of interest in the field of organic electronics and optoelectronics. Thiophene-based materials are known for their excellent charge-carrying capabilities and tunable energy levels, making them foundational components in a variety of organic electronic devices.

Table 1: Representative Charge Transport Properties of Thiophene-Based Derivatives in OLEDs

Compound Family Hole Mobility (μh) (cm² V⁻¹s⁻¹) Electron Mobility (μe) (cm² V⁻¹s⁻¹) Device Efficiency (EQE, %)
Phenylpyrimidine Derivatives - - up to 10.6
Violanthrone Derivatives 1.07 × 10⁻² - -

Note: This table presents data from related thiophene derivatives to infer the potential of this compound.

The performance of optoelectronic devices is highly dependent on the quality and morphology of the active layer thin films. For thiophene-based materials, various techniques are employed for thin film deposition. Spin coating is a common solution-based method where a solution of the thiophene derivative is spun at high speed to create a uniform film nih.gov. For instance, novel thiophene derivatives have been successfully spin-coated onto glass substrates from a dimethyl sulfoxide (B87167) (DMSO) solution nih.gov.

Other methods include physical vapor deposition (PVD) and chemical vapor deposition (CVD), which are solvent-free techniques suitable for creating highly ordered crystalline films mdpi.com. The friction transfer technique has also been used to prepare highly oriented thin films of insoluble polythiophene, demonstrating that mechanical alignment methods can be effective mdpi.com. The choice of fabrication method significantly impacts the molecular arrangement and, consequently, the electronic properties of the device.

Table 2: Common Thin Film Fabrication Techniques for Thiophene-Based Materials

Technique Description Advantages
Spin Coating A solution of the material is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. Simple, low-cost, good for laboratory scale.
Physical Vapor Deposition (PVD) The material is vaporized in a vacuum and condensed onto a substrate to form a thin film. Produces high-purity, uniform films.
Chemical Vapor Deposition (CVD) A volatile precursor is introduced into a reaction chamber, where it decomposes or reacts on a heated substrate to form the desired film. Excellent conformal coverage, high-quality films.

Thiophene derivatives are extensively used in organic solar cells (OSCs) and organic field-effect transistors (OFETs). In OSCs, thiophene-based materials often serve as the electron donor component in the active layer. The power conversion efficiency (PCE) of such devices is a key performance metric. For example, a small molecule with alkylthio-thienyl-conjugated side chains has been used as a donor material to achieve a PCE of 9.20% without extra treatments nih.gov. In another study, polythiophene-based OSCs have reached efficiencies of over 17% researchgate.net.

In OFETs, the charge carrier mobility is a critical parameter. Thiophene-based oligomers have shown hole mobilities ranging from 10⁻⁵ to 4 cm² V⁻¹s⁻¹ researchgate.net. The structure of the FET typically consists of a semiconductor layer, a gate dielectric, and source, drain, and gate electrodes theengineeringprojects.comutmel.comuomustansiriyah.edu.iqic-components.com. The application of a voltage to the gate modulates the current flow between the source and drain. The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor.

Table 3: Performance of Thiophene Derivatives in Organic Electronic Devices

Device Type Material Type Key Performance Metric Value
Organic Solar Cell Small Molecule Donor Power Conversion Efficiency (PCE) 9.20% nih.gov
Organic Solar Cell Polythiophene Donor Power Conversion Efficiency (PCE) 17.2% researchgate.net

Thiophene-containing compounds, particularly diarylethenes, are a prominent class of photochromic materials. These molecules can undergo reversible isomerization between two distinct forms upon irradiation with light of different wavelengths, leading to a change in their absorption spectra nih.govfrontiersin.orgresearchgate.net. This property makes them suitable for applications in molecular switches and optical data storage. The fluorescence of these materials can also be switched "on" and "off," a phenomenon known as photo-induced fluorochromism researchgate.net.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For some fluorescein derivatives with a 2-methyl-4-methoxyphenyl group, fluorescence quantum yields have been measured, showing a strong dependence on the molecular environment researchgate.net. The introduction of methyl groups into certain fluorophores has been shown to enhance their fluorescence efficiency nih.gov. While specific data for this compound is not available, its structure suggests potential for fluorescent and photochromic properties that could be tuned through chemical modification.

Table 4: Photophysical Properties of Related Fluorescent and Photochromic Compounds

Compound Type Property Observation
Diarylethene Derivatives Photochromism Reversible color change upon UV/Vis irradiation. nih.govfrontiersin.org
Thiophene-Imidazole Fused Derivatives Fluorescence Switching "Turn-off" fluorescence upon photocyclization. researchgate.net
Fluorescein Derivative Fluorescence Quantum Yield (Φf) Highly dependent on pH and aggregation state. researchgate.net

Catalytic Roles and Applications in Organic Synthesis

The sulfur atom in the thiophene ring of this compound can coordinate to metal centers, suggesting its potential use as a ligand in catalysis. Thiophene-based ligands have been employed in various transition-metal-catalyzed reactions.

While specific catalytic applications of this compound are not well-documented, the broader class of thiophene-containing ligands has been used in palladium-catalyzed reactions. For instance, palladium(II) complexes with mesoionic carbene ligands have been used in domino Sonogashira coupling/cyclization reactions for the synthesis of benzofurans and indoles nih.gov. The electronic properties of the ligand, influenced by substituents like methyl and phenyl groups, can significantly impact the activity and selectivity of the metal catalyst. The development of new ligand structures is crucial for advancing homogeneous transition-metal catalysis nih.govbendola.comrsc.orgresearchgate.net. The synthesis of such ligands often involves multi-step procedures, and their performance is evaluated in specific catalytic transformations. The electron-donating methyl group and the aromatic phenyl group in this compound could modulate the electronic and steric properties of a resulting metal complex, thereby influencing its catalytic performance.

Development of Heterogeneous Catalysts for Chemical Transformations

Thiophene derivatives are increasingly being incorporated into the structure of heterogeneous catalysts due to their electronic properties and ability to coordinate with metal centers. While this compound itself has not been extensively studied as a catalytic component, the broader class of substituted thiophenes is integral to the development of advanced catalytic systems such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Thiophene-based ligands are used to construct MOFs that act as efficient heterogeneous catalysts for a variety of organic reactions. For instance, MOFs synthesized with thiophene-containing linker molecules have demonstrated catalytic activity in reactions like the Biginelli reaction, a one-pot multicomponent reaction to produce dihydropyrimidinones. The thiophene units within the framework can enhance the catalytic performance and stability of the material.

Similarly, thiophene derivatives are employed as building blocks in the synthesis of COFs, which are porous crystalline polymers with applications in catalysis. These materials can be designed to have high surface areas and well-defined active sites, making them effective as heterogeneous catalysts. The incorporation of thiophene units can influence the electronic properties and porosity of the COF, thereby tuning its catalytic activity for specific chemical transformations. Given its structure, this compound could potentially be functionalized and used as a monomer for the synthesis of such advanced catalytic materials.

Table 1: Examples of Thiophene-Based Heterogeneous Catalysts and Their Applications
Catalyst TypeThiophene Derivative UsedApplication
Metal-Organic Framework (MOF)Thiophene-dicarboxylic acidBiginelli reaction
Covalent Organic Framework (COF)Bithiophene and thiophthene unitsSynthesis of benzimidazoles

Role in Photocatalysis for Organic Reactions

The conjugated π-system of the thiophene ring, particularly when extended with a phenyl group as in this compound, suggests potential applications in photocatalysis. Thiophene-based materials, such as polythiophenes and covalent organic frameworks (COFs), have been investigated as organic photocatalysts for various chemical reactions. These materials can absorb light and facilitate electron transfer processes, driving chemical transformations.

Polythiophenes and their nanocomposites are recognized for their photocatalytic potential due to their favorable electronic properties, environmental stability, and low optical band gap. rsc.org They have been used in the degradation of organic pollutants. rsc.org The fabrication of metal oxides with polythiophene can extend the absorption range of the composite material, enhancing its photocatalytic activity under UV or visible light. rsc.org

Thiophene-embedded conjugated microporous polymers have been employed as heterogeneous photocatalysts in the synthesis of benzimidazoles, showing excellent catalytic activity and recyclability. rsc.org Furthermore, thiophene-based COFs have been developed for the visible-light-driven synthesis of unsymmetrical disulfides, highlighting the versatility of these materials in promoting organic reactions. bohrium.com These frameworks act as recyclable heterogeneous photocatalysts, utilizing air as a clean oxidant and green solvents. bohrium.com

A study on the photocatalytic degradation of various thiophene derivatives found that the reaction rate is influenced by the electronic structure of the compound. iitj.ac.in Specifically, compounds with a smaller LUMO-HOMO gap, such as 2,5-diphenylthiophene, exhibited higher activity under UV irradiation. iitj.ac.in This suggests that the phenyl substitution in this compound could enhance its potential as a photocatalytic agent or a component in photocatalytic materials.

Table 2: Photocatalytic Applications of Thiophene-Based Materials
MaterialApplicationKey Finding
Polythiophene (PTh) nanocompositesDegradation of organic pollutantsGood environmental stability and low optical band gap enhance photocatalytic performance. rsc.org
Thiophene-embedded microporous polymersSynthesis of benzimidazolesExcellent catalytic activity and recyclability as a heterogeneous photocatalyst. rsc.org
Thiophene-based Covalent Organic Frameworks (COFs)Synthesis of unsymmetrical disulfidesAct as recyclable, visible-light-driven photocatalysts. bohrium.com

Environmental Chemistry Applications

The presence of organosulfur compounds like this compound in the environment, primarily from fossil fuels, necessitates an understanding of their fate and impact. Research into the environmental chemistry of substituted thiophenes provides insights into desulfurization processes and atmospheric behavior.

Desulfurization Processes for Fuels and Wastewater Treatment

Thiophene and its alkylated and arylated derivatives are common sulfur-containing compounds in fossil fuels. Their removal is a critical step in producing cleaner-burning fuels to reduce sulfur oxide emissions. While hydrodesulfurization (HDS) is the conventional method, it is less effective for removing sterically hindered thiophenes.

Oxidative desulfurization (ODS) has emerged as a complementary technology that can effectively remove these refractory sulfur compounds under mild conditions. In the ODS process, an oxidizing agent converts the sulfur atom in the thiophene ring to a sulfoxide or sulfone. These oxidized compounds are more polar and can be easily separated from the nonpolar fuel matrix by solvent extraction or adsorption. The electron-donating nature of alkyl groups on the thiophene ring can increase the electron density at the sulfur atom, making it more susceptible to oxidation.

Another promising approach for the removal of substituted thiophenes is biodesulfurization (BDS). This process utilizes microorganisms that can selectively cleave the carbon-sulfur bond in organosulfur compounds without degrading the carbon backbone of the fuel. Studies have shown that certain bacteria can desulfurize alkylated dibenzothiophenes, which are notoriously difficult to remove by HDS.

Atmospheric Oxidation Studies of Organosulfur Compounds

Volatile organosulfur compounds (VOSCs), including substituted thiophenes, can be emitted into the atmosphere from both natural and anthropogenic sources. Once in the atmosphere, they undergo oxidation, primarily initiated by radicals such as hydroxyl (OH), nitrate (NO3), and ozone (O3).

Theoretical studies on the atmospheric oxidation of thiophene have shown that the reaction is complex and can lead to the formation of various products, including thiophene-epoxide, thiophene-ol, and thiophene-oxide. The addition of radicals to the thiophene ring is a major reaction pathway. The presence of methyl and phenyl groups on the thiophene ring, as in this compound, is expected to influence the reaction rates and pathways of atmospheric oxidation. Alkyl and aryl substituents can affect the electron density of the thiophene ring, potentially making it more reactive towards atmospheric oxidants.

Formation and Fate of Particulate Organosulfur Compounds

The atmospheric oxidation of thiophene and its derivatives is a known source of secondary organic aerosols (SOA). These aerosols can contain a significant fraction of organosulfur compounds, such as organosulfates and sulfonates. The nighttime oxidation of thiophenes, in particular, has been identified as a pathway for the formation of these particulate organosulfur compounds. rsc.orgiitj.ac.in

Research has shown that the oxidation of thiophene under simulated nighttime conditions (in the presence of NO3 radicals and O3) leads to the formation of particles composed of inorganic sulfate, organosulfates, and sulfonates. iitj.ac.in A study on the nighttime oxidation of thiophene as a model system revealed that the resulting sulfurous particle mass consisted of approximately 30.3% inorganic sulfate, while the remaining mass was attributed to organosulfates and sulfonates. iitj.ac.in The empirical formulas of the identified organosulfur products included C1–C8 organosulfates and sulfonates. iitj.ac.in

These findings highlight that the atmospheric oxidation of thiophenes, and likely substituted derivatives such as this compound, contributes to the atmospheric sulfur budget and the formation of particulate matter, which has implications for air quality and climate. rsc.orgiitj.ac.in

Table 3: Products of Nighttime Oxidation of Thiophene
ProductPercentage of Sulfurous Particle Mass
Inorganic Sulfate (SO₄²⁻)30.3 ± 6.6%
Organosulfates15.4 ± 1.9% (of total sulfate signal)
Sulfonates60.1 ± 0.9% (of total sulfate signal)

Data from a study on the nighttime oxidation of thiophene under wildfire-relevant conditions. iitj.ac.in

Future Directions and Emerging Research Avenues for 2 Methyl 4 Phenylthiophene

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future of 2-methyl-4-phenylthiophene synthesis is geared towards the development of more efficient, environmentally friendly, and sustainable methods. Traditional synthetic routes are being challenged by innovative pathways that prioritize atom economy, reduced waste, and the use of renewable resources. A significant area of exploration is the advancement of multicomponent reactions (MCRs), such as the Gewald reaction, which allows for the construction of highly substituted thiophenes in a single step. nih.govresearchgate.netsciforum.net Researchers are focusing on developing greener variations of these reactions by using alternative energy sources like microwaves or ultrasound, employing water as a solvent, and utilizing heterogeneous catalysts that can be easily recovered and reused. nih.govnih.gov

Another promising avenue is the synthesis of thiophenes from biomass-derived feedstocks. For instance, recent research has demonstrated the synthesis of thiophene (B33073) diesters from methyl levulinate, a derivative of biomass, and elemental sulfur. researchgate.net This approach represents a significant step towards creating a truly renewable and sustainable method for producing thiophene cores, which could be adapted for the synthesis of this compound. researchgate.net The focus is on replacing petroleum-based starting materials and hazardous reagents, like Lawesson's Reagent, with abundant and less harmful alternatives like elemental sulfur. researchgate.net Catalytic methods, particularly those using transition metals like gold or copper, are also being explored to facilitate novel cyclization reactions of functionalized alkynes or other precursors under milder conditions. researchgate.netmdpi.com

Synthetic ApproachKey FeaturesAdvantagesRepresentative Precursors
Green Gewald Reaction Use of green solvents (e.g., water), heterogeneous catalysts, alternative energy sources.Reduced environmental impact, easier product purification, high atom economy.α-Methylene ketones, active methylene (B1212753) nitriles, elemental sulfur. nih.govsciforum.net
Biomass-Derived Synthesis Utilizes renewable starting materials.Sustainability, reduces reliance on fossil fuels.Methyl levulinate, elemental sulfur. researchgate.net
Metal-Catalyzed Cyclization Employs catalysts (e.g., Gold, Copper) to enable new bond formations.High efficiency, mild reaction conditions, regioselectivity.Functionalized alkynes, vinyl iodonium salts. researchgate.netmdpi.com
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step.High efficiency, procedural simplicity, molecular diversity.Ketones, nitriles, sulfur sources. nih.gov

Advanced Functionalization and Derivatization Strategies

The versatility of the this compound scaffold lies in its potential for advanced functionalization and derivatization. Future research will focus on precise modifications of the thiophene ring and its substituents to fine-tune the molecule's electronic, optical, and physical properties for specific applications. One key strategy involves the introduction of various functional groups at the reactive positions of the thiophene ring. For example, the presence of a bromine atom can serve as a handle for subsequent cross-coupling reactions, such as Suzuki coupling, allowing for the synthesis of complex bithiophene or oligothiophene structures. nih.gov

Derivatization is also being explored to create materials with tailored functionalities. This includes the synthesis of thiophene-containing macromonomers that can be polymerized to form grafted polythiophenes with side chains like oligo(2-methyl-2-oxazoline). nih.gov Such modifications can impart amphiphilic properties, leading to self-assembly behaviors and applications in biomedical fields. nih.gov Furthermore, strategic derivatization is crucial for enhancing performance in electronic materials. For instance, adding strong electron-withdrawing groups to a thiophene-based donor core is a key strategy in designing new non-fullerene acceptors for organic solar cells. nih.gov These modifications directly influence the molecule's frontier molecular orbital energy levels, absorption characteristics, and charge transport capabilities. nih.govnih.gov

Integration into Hybrid Material Systems and Nanostructures

A significant emerging research direction is the integration of this compound and its derivatives into hybrid material systems and nanostructures. By combining the unique properties of this thiophene building block with other classes of materials, researchers aim to create multifunctional systems with synergistic effects. A key area of interest is the development of hybrid materials incorporating carbon nanostructures, such as single-walled carbon nanotubes (SWCNTs). nih.gov The covalent functionalization of SWCNTs with thiophene moieties can improve their dispersibility and create new interfaces for efficient charge transfer, which is highly desirable for applications in organic photovoltaic cells and sensors. nih.govpolyu.edu.hk

The self-assembly properties of functionalized this compound derivatives are also being explored to create well-defined nanostructures. By attaching specific side chains, these molecules can be programmed to organize into nanoscale architectures like nanofibers, nanowires, or thin films with controlled morphology. This bottom-up approach is critical for fabricating the active layers in organic electronic devices, where molecular packing significantly influences performance. The combination of π-conjugated thiophene cores with biocompatible polymers can also lead to the development of bio-relevant functional materials for applications in diagnostics and therapeutics. nih.gov

Development of High-Performance Electronic and Optoelectronic Devices

Thiophene-based compounds are at the forefront of research into next-generation organic electronic and optoelectronic devices due to their excellent semiconducting properties. Future work involving this compound will focus on its incorporation into high-performance devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. nih.gov Thiophene-phenylene co-oligomers (TPCOs) are particularly promising as they combine high charge-carrier mobility with bright luminescence. nih.govscilit.com

A key strategy for enhancing device performance is the chemical modification of the core structure. For example, fluorination of the phenylene ring in TPCOs has been shown to effectively lower the LUMO energy level, which improves electron injection and leads to more balanced charge transport in devices. nih.gov This fine-tuning of frontier orbital energies is critical for optimizing the efficiency of OLEDs and OPVs. nih.gov Research is also directed towards designing materials that integrate high charge carrier mobility and strong solid-state emission within a single molecule, which is a crucial step for developing electrically pumped organic lasers. scilit.com The development of novel device architectures, such as vertical heterojunctions in photodetectors, is another avenue being explored to maximize the performance of thiophene-based materials. polyu.edu.hk

Device TypeThiophene-Based MaterialKey Performance MetricReference
Dye-Sensitized Solar Cells (DSSCs) Thiophene-based organic dyesPower Conversion Efficiency (PCE) up to 7.56% researchgate.net
Organic Field-Effect Transistors (OFETs) Fluorinated Thiophene-Phenylene Co-OligomersEnhanced charge injection/transport nih.gov
Organic Photodetectors (PDs) Sn-based perovskite/organic semiconductor heterojunctionResponsivity up to 2.6 × 10⁶ A/W polyu.edu.hk
Organic Light-Emitting Transistors (OLETs) High Mobility Emissive Organic SemiconductorsIntegration of high mobility and strong emission scilit.com

Computational Design and Prediction of Novel Thiophene-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery and design of novel thiophene-based materials. nih.govresearchgate.net This approach allows researchers to predict the structural, electronic, and optical properties of molecules like this compound and its derivatives before undertaking their synthesis, saving significant time and resources. scienceopen.comtandfonline.com Future research will increasingly rely on computational screening of virtual libraries of thiophene-based compounds to identify candidates with specific desired properties for electronic and optoelectronic applications. researchgate.net

By using DFT and Time-Dependent DFT (TD-DFT), scientists can investigate the effects of different electron donor and acceptor groups on the geometry, frontier molecular orbital energies (HOMO-LUMO), and absorption spectra of these materials. researchgate.net This predictive power is crucial for designing new organic dyes for dye-sensitized solar cells (DSSCs) with enhanced light-harvesting capabilities and for engineering non-fullerene acceptors for OPVs with optimized energy level alignment for efficient charge separation. nih.govresearchgate.net Computational modeling also helps in understanding structure-property relationships, such as how side-chain modifications can influence molecular planarity and intermolecular packing, which are critical factors for achieving high charge mobility in organic transistors. nih.gov

Computational MethodPredicted PropertyApplication Area
Density Functional Theory (DFT) Frontier Molecular Orbital Energies (HOMO/LUMO), Band Gaps, Geometrical PropertiesOrganic Photovoltaics, OFETs nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) Absorption Spectra, Photovoltaic PropertiesDye-Sensitized Solar Cells researchgate.net
Molecular Docking Binding Modes and AffinityBiological Applications (e.g., Enzyme Inhibition) nih.govacs.org
Semi-empirical Methods High-throughput screening of spectral propertiesVirtual Material Libraries researchgate.net

Q & A

Q. What are the critical steps in synthesizing 2-Methyl-4-phenylthiophene, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. Key steps include:
  • Reagent preparation : Use anhydrous conditions for moisture-sensitive reagents (e.g., AlCl₃ in electrophilic substitution).
  • Reaction monitoring : Track progress via TLC (Rf values) and optimize reaction time/temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Characterization : Report yields, melting points, NMR (¹H/¹³C), IR (C-S/C=C stretches at ~680 cm⁻¹ and 1600 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 188 for C₁₁H₁₀S) .
  • Reproducibility : Document solvent purity, catalyst stoichiometry, and inert atmosphere conditions.

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : Assign peaks for thiophene protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • IR spectroscopy : Identify sulfur-related bands (C-S at 650–750 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (theoretical m/z 188) and fragmentation patterns (e.g., loss of methyl group at m/z 173) .
  • Thermal analysis : DSC/TGA to determine decomposition temperature (typically >200°C for thiophene derivatives) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. Address them by:
  • Replication : Repeat synthesis and characterization under controlled conditions .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian/B3LYP/6-31G*) .
  • Statistical analysis : Apply ANOVA/Tukey tests to assess variability in replicate measurements .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify electron-rich sites (C-5 position in thiophene) prone to electrophilic attack .
  • Reactivity indices : Use Fukui functions to map nucleophilic/electrophilic regions .
  • Solvent effects : Simulate reaction pathways in polar (DMF) vs. nonpolar (toluene) solvents using COSMO-RS models .

Q. What experimental design principles apply to evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Dose-response assays : Use IC₅₀/EC₅₀ curves (e.g., MTT assay for cytotoxicity) with positive/negative controls .
  • Statistical rigor : Perform triplicate experiments, report mean ± SD, and apply nonparametric tests (Mann-Whitney) for skewed data .
  • Metabolic stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition profiles .

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